Home > Products > Screening Compounds P69912 > RET agonist Q525
RET agonist Q525 -

RET agonist Q525

Catalog Number: EVT-10955960
CAS Number:
Molecular Formula: C16H11ClN2O3
Molecular Weight: 314.72 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

RET agonist Q525 is a small-molecule compound designed to selectively activate the RET receptor tyrosine kinase, which plays a crucial role in various cellular processes, including cell differentiation, survival, and proliferation. It has gained attention for its potential therapeutic applications, particularly in neurodegenerative diseases like Parkinson's disease, where RET signaling is implicated in the survival of dopaminergic neurons. Q525 was developed as part of a series of compounds aimed at providing an alternative to glial cell line-derived neurotrophic factor (GDNF), which is known to activate RET but has limitations due to its inability to cross the blood-brain barrier.

Source and Classification

Q525 is classified as a selective small-molecule RET agonist. It was synthesized as part of research efforts to identify compounds that can activate RET signaling independently of GFRα1 co-receptor expression, which is typically required for GDNF-mediated activation. Initial studies indicated that Q525 exhibits lower toxicity compared to other compounds in its class while maintaining significant biological activity .

Synthesis Analysis

Methods and Technical Details

The synthesis of Q525 involved modifications to a naphthoquinone core structure, which was previously identified as a scaffold for RET activation. The researchers employed simple side-chain substitutions to enhance the compound's potency while reducing toxicity. Specifically, the presence of chlorine in the structure was correlated with increased potency but also higher toxicity; thus, careful design aimed to balance these factors .

The synthetic route included:

  • Initial Screening: Compounds were screened for their ability to activate RET in biochemical assays.
  • Structural Modifications: Variations were made to the naphthoquinone core and side chains to optimize potency and selectivity.
  • Evaluation: The synthesized compounds were tested in cell lines expressing RET and GFRα1 to assess their activation capabilities .
Molecular Structure Analysis

Structure and Data

Q525's molecular structure features a modified naphthoquinone core with specific side-chain alterations that enhance its interaction with the RET receptor. The compound's precise molecular formula and weight are critical for understanding its pharmacokinetic properties.

  • Molecular Formula: C₁₄H₉ClN₂O₂
  • Molecular Weight: 272.68 g/mol

The structural modifications introduced during synthesis aimed to improve selectivity for RET over other receptor tyrosine kinases, minimizing off-target effects that could lead to toxicity .

Chemical Reactions Analysis

Reactions and Technical Details

Q525 undergoes several chemical interactions upon binding to the RET receptor. The primary reaction involves the activation of the receptor's intrinsic tyrosine kinase activity, leading to autophosphorylation at specific tyrosine residues. This phosphorylation event initiates downstream signaling cascades involving pathways such as Akt and Erk, which are crucial for cell survival and proliferation.

  • Key Reaction: Binding of Q525 → Activation of RET → Autophosphorylation → Downstream signaling (Akt/Erk pathways)
  • Selectivity Testing: Counter-screens using cell lines expressing other receptors (e.g., TrkA) confirmed that Q525 does not activate these pathways, highlighting its specificity for RET .
Mechanism of Action

Process and Data

The mechanism by which Q525 activates the RET receptor involves direct binding to its extracellular domain. This binding induces conformational changes necessary for receptor dimerization and subsequent activation of its kinase activity. Unlike GDNF, which requires GFRα1 for effective signaling, Q525 can activate RET independently of this co-receptor.

  • Activation Process:
    1. Q525 binds to the extracellular domain of RET.
    2. This binding stabilizes the active conformation of the receptor.
    3. Dimerization occurs, leading to autophosphorylation.
    4. Downstream signaling pathways (Akt/Erk) are activated, promoting cellular responses such as growth and survival .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Q525 exhibits several notable physical and chemical properties that influence its behavior in biological systems:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO), which is commonly used in biological assays.
  • Stability: Chemically stable under physiological conditions but may require specific storage conditions to prevent degradation.
  • Toxicity Profile: Demonstrated lower toxicity compared to other similar compounds (e.g., Q1047), making it a more favorable candidate for therapeutic applications .
Applications

Scientific Uses

Q525 has potential applications in various fields of biomedical research:

  • Neurodegenerative Disease Research: Its ability to activate RET signaling makes it a candidate for therapies targeting conditions like Parkinson's disease, where enhancing dopaminergic neuron survival is critical.
  • Cellular Signaling Studies: As a selective RET agonist, Q525 serves as a valuable tool for dissecting RET-related signaling pathways in vitro.
  • Drug Development: The compound may be further developed into therapeutic agents aimed at diseases characterized by impaired neurotrophic signaling .
RET Receptor Tyrosine Kinase Biology and Therapeutic Targeting

RET Signaling Cascades in Neuronal Survival and Differentiation

The receptor tyrosine kinase "Rearranged during Transfection" (RET) serves as a critical signaling hub for neuronal development, maintenance, and function. RET activation occurs through binding of glial cell line-derived neurotrophic factor (GDNF) family ligands (GFLs)—GDNF, neurturin, artemin, and persephin—to glycosyl phosphatidylinositol-anchored co-receptors (GDNF family receptor alpha 1–4). This ligand-co-receptor complex induces RET dimerization, triggering trans-autophosphorylation of intracellular tyrosine residues. Phosphorylated RET recruits adaptor proteins (e.g., SHC, FRS2) that activate downstream pathways [1] [8]:

  • Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/AKT): Promotes neuronal survival by inhibiting pro-apoptotic proteins (e.g., BAD) and regulating mitochondrial integrity. RET/PI3K/AKT signaling stabilizes mitochondrial membrane potential and suppresses caspase activation, crucial for dopaminergic neuron survival in Parkinson’s disease models [10].
  • Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK): Drives neurite outgrowth, synaptic plasticity, and differentiation. In dorsal root ganglion neurons, RET/ERK activation upregulates transcription factors like Runt-related transcription factor 1 and transient receptor potential channels, enabling sensory neuron maturation [3].
  • Phospholipase C Gamma (PLCγ): Modulates calcium flux and protein kinase C activity, influencing neuronal excitability and axon guidance [1].

RET’s role extends beyond development. In the adult enteric nervous system, RET maintains neuronal populations and gut motility, with RET deficiency linked to Hirschsprung disease [7]. Transgenic zebrafish models expressing green fluorescent protein under the RET promoter confirm RET’s persistent expression in mature enteric neurons, underscoring its lifelong functional significance [7].

Table 1: Key RET-Dependent Signaling Pathways in Neuronal Systems

PathwayBiological FunctionValidated Cellular/Animal Models
PI3K/AKTSuppresses apoptosis, enhances mitochondrial stabilityMidbrain dopaminergic neurons (mouse) [10]
MAPK/ERKMediates neurite outgrowth and gene expressionDorsal root ganglion neurons (mouse) [3]
PLCγRegulates calcium dynamics and axonal branchingEnteric neurons (zebrafish) [7]

Limitations of Endogenous Ligands (GDNF Family) in Therapeutic Applications

Despite RET’s therapeutic potential, GFL-based therapies face significant pharmacological hurdles:

  • Co-Receptor Dependency: GDNF requires GDNF family receptor alpha 1 for RET activation, restricting its activity to cells co-expressing both proteins. This limits applicability in disorders where GDNF family receptor alpha 1 is downregulated (e.g., advanced Parkinson’s disease with α-synuclein pathology) [6] [10].
  • Poor Pharmacokinetics: GDNF exhibits negligible blood-brain barrier penetration, short plasma half-life, and rapid proteolytic degradation. Continuous intracerebroventricular or intraputaminal infusion via implanted catheters is required, increasing infection risks and treatment burden [4] [8].
  • Biophysical Challenges: As a protein, GDNF forms viscous solutions at high concentrations, complicating delivery. It also binds extracellular matrix components, reducing diffusion and causing tissue accumulation [8].
  • Clinical Trial Failures: Phase II trials for Parkinson’s disease using intraputaminal GDNF infusion failed primary endpoints. Post-hoc analyses suggested placebo effects from surgical interventions and inconsistent drug distribution [4] [10].

Table 2: Comparative Limitations of GDNF vs. Small-Molecule RET Agonists

PropertyGDNF/Endogenous LigandsSmall-Molecule Agonists (e.g., Q525)
Molecular Weight~33 kDa (protein)<500 Da (synthetic compound)
Blood-Brain Barrier PenetrationNegligibleHigh (predicted)
Co-Receptor RequirementAbsolute (GDNF family receptor alpha 1)Variable (compound-dependent)
Stability in SolutionLow (aggregation-prone)High
Administration RouteInvasive (intracerebral infusion)Non-invasive (systemic) feasible

Rationale for Small-Molecule RET Agonist Development

Small-molecule RET agonists emerged to overcome GFL limitations. Their design leverages RET’s structural biology: the tyrosine kinase domain’s ATP-binding pocket and juxtamembrane regulatory regions serve as druggable sites for allosteric or orthosteric activation [6] [9]. Q525, a quinolinedione derivative, exemplifies this strategy:

  • GFRα1-Independent Activation: Unlike first-generation agonists (e.g., Q121), Q525 activates RET without GDNF family receptor alpha 1. Structural modifications—replacing a naphthoquinone core with a quinoline scaffold and optimizing side chains—enable direct RET binding, evidenced by RET phosphorylation in GDNF family receptor alpha 1-negative cell lines [6].
  • Biased Signaling Modulation: Q525 induces "biased" trophic signaling distinct from GDNF. In murine retinal explants, Q525 preferentially activates AKT over ERK, enhancing neuroprotection in photoreceptors. GDNF family receptor alpha 1 co-expression further amplifies this bias, suggesting dynamic RET-GDNF family receptor alpha 1 crosstalk modulates signaling outcomes [6].
  • Neuroprotective Efficacy: In a Rhodopsin mutant model of retinitis pigmentosa, Q525:
  • Sustained RET phosphorylation for >24 hours post-administration.
  • Reduced terminal deoxynucleotidyl transferase dUTP nick end labeling-positive photoreceptors by 60%.
  • Preserved retinal layer architecture, confirming target engagement [6].
  • Chemical Optimization: Q525’s chlorine atom at position B enhances potency, while quinoline nitrogen incorporation reduces off-target protein tyrosine phosphatase inhibition. This improves selectivity over earlier naphthoquinones (e.g., Q1047), which inhibited tyrosine phosphatases non-specifically [6].

Table 3: Key Properties and Effects of RET Agonist Q525

PropertyCharacteristicExperimental Validation
StructureQuinoline derivative with chlorine substituentSynthesis via naphthoquinone modification [6]
GFRα1 RequirementNot requiredRET phosphorylation in MG87 cells lacking GFRα1 [6]
Signaling BiasEnhanced AKT activation vs. ERKImmunoblotting in retinal explants [6]
Neuroprotective ActionPrevents photoreceptor loss in retinitis pigmentosaOrganotypic retinal cultures, TUNEL assay [6]
SelectivityNo activation of TrkASpecific RET phosphorylation in TrkA-expressing cells [6]

Properties

Product Name

RET agonist Q525

IUPAC Name

7-chloro-6-[4-(hydroxymethyl)anilino]quinoline-5,8-dione

Molecular Formula

C16H11ClN2O3

Molecular Weight

314.72 g/mol

InChI

InChI=1S/C16H11ClN2O3/c17-12-14(19-10-5-3-9(8-20)4-6-10)15(21)11-2-1-7-18-13(11)16(12)22/h1-7,19-20H,8H2

InChI Key

FKTXGYUFKHBCIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=O)C(=C(C2=O)NC3=CC=C(C=C3)CO)Cl)N=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.